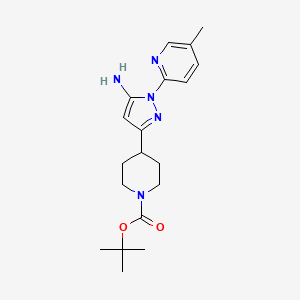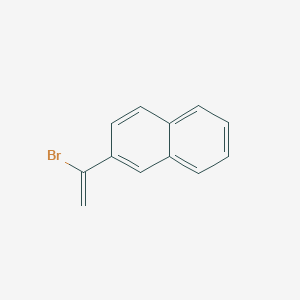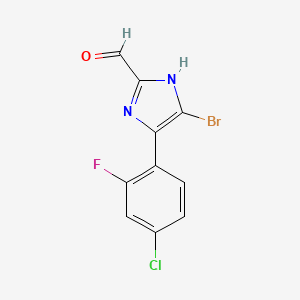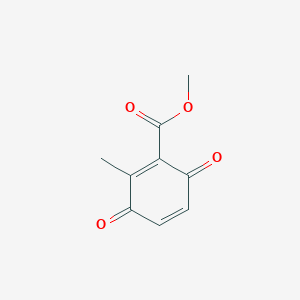![molecular formula C16H12F3N B13692047 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. Additionally, the use of environmentally friendly reagents like CF3SO2Na in metal-free conditions is gaining popularity for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or BHT under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: TEMPO, BHT, and 1,4-benzoquinone are commonly used oxidizing agents.
Reduction: LiAlH4 and other hydride donors are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
Comparison: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole stands out due to its unique trifluoromethyl group position, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and biological activity, making it a more potent candidate for various applications .
Propriétés
Formule moléculaire |
C16H12F3N |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
1-methyl-2-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-8-3-2-5-12(14)10-15(20)11-6-4-7-13(9-11)16(17,18)19/h2-10H,1H3 |
Clé InChI |
WKQUGCDJFNYDPK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)










